molecular formula C18H16N2O4S2 B3205987 N-(1-(furan-2-carbonyl)indolin-6-yl)-5-methylthiophene-2-sulfonamide CAS No. 1040661-63-9

N-(1-(furan-2-carbonyl)indolin-6-yl)-5-methylthiophene-2-sulfonamide

Cat. No. B3205987
CAS RN: 1040661-63-9
M. Wt: 388.5 g/mol
InChI Key: JCMAWPNMNISERU-UHFFFAOYSA-N
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Description

N-(1-(furan-2-carbonyl)indolin-6-yl)-5-methylthiophene-2-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the sulfonamide family, which has been widely studied for their antibacterial, antifungal, and antitumor properties.

Mechanism of Action

The mechanism of action of N-(1-(furan-2-carbonyl)indolin-6-yl)-5-methylthiophene-2-sulfonamide is not fully understood. However, studies have suggested that this compound can inhibit the activity of enzymes involved in tumor growth and inflammation. It can also induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic Bcl-2 protein.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have reported that this compound can inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix and tumor invasion. It can also inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the levels of reactive oxygen species, which are involved in oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N-(1-(furan-2-carbonyl)indolin-6-yl)-5-methylthiophene-2-sulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also has potent antitumor and anti-inflammatory properties, making it an attractive candidate for further research. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-(1-(furan-2-carbonyl)indolin-6-yl)-5-methylthiophene-2-sulfonamide. One of the areas of interest is the development of novel drug delivery systems that can improve the bioavailability and efficacy of this compound. Another direction is the investigation of the potential synergistic effects of this compound with other drugs or therapies. Furthermore, the exploration of the mechanism of action and the identification of molecular targets can provide insights into the development of new therapies for cancer and inflammatory diseases.

Scientific Research Applications

N-(1-(furan-2-carbonyl)indolin-6-yl)-5-methylthiophene-2-sulfonamide has been studied for its potential therapeutic applications in various diseases. One of the significant areas of research is cancer treatment. Studies have shown that this compound has antitumor properties and can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Other areas of research include the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis, and neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c1-12-4-7-17(25-12)26(22,23)19-14-6-5-13-8-9-20(15(13)11-14)18(21)16-3-2-10-24-16/h2-7,10-11,19H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMAWPNMNISERU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(furan-2-carbonyl)indolin-6-yl)-5-methylthiophene-2-sulfonamide
Reactant of Route 2
N-(1-(furan-2-carbonyl)indolin-6-yl)-5-methylthiophene-2-sulfonamide
Reactant of Route 3
N-(1-(furan-2-carbonyl)indolin-6-yl)-5-methylthiophene-2-sulfonamide
Reactant of Route 4
N-(1-(furan-2-carbonyl)indolin-6-yl)-5-methylthiophene-2-sulfonamide
Reactant of Route 5
N-(1-(furan-2-carbonyl)indolin-6-yl)-5-methylthiophene-2-sulfonamide
Reactant of Route 6
N-(1-(furan-2-carbonyl)indolin-6-yl)-5-methylthiophene-2-sulfonamide

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